Broad-Kinome Selectivity: CAY10746 Profiled Against 394 Kinases Compared with Narrow Selectivity Data for Fasudil and Y-27632
CAY10746 was screened against a panel of 394 recombinant human protein kinases. It exhibited IC50 values >10,000 nM for 387 of 394 kinases, with only 5 off-target hits (LIMK2 IC50 = 46 nM; Aurora A IC50 = 1,072 nM; Aurora B IC50 = 1,239 nM; PKG1α IC50 = 517 nM; PKG1β IC50 = 660 nM) [1]. In contrast, fasudil—the most clinically established ROCK inhibitor—inhibits PKA, PKC, and PKG with IC50 values of 4.58 μM, 12.30 μM, and 1.650 μM, respectively, representing only ~29-fold, ~78-fold, and ~10-fold selectivity windows over its ROCK2 IC50 . Y-27632 exhibits >200-fold selectivity over PKC, cAMP-dependent protein kinase, MLCK, and PAK, but its selectivity has not been systematically quantified across a comparable broad kinome panel . CAY10746's >714-fold selectivity window over 387 kinases (calculated as >10,000 nM / 14 nM ROCK1 IC50) represents a uniquely documented breadth of kinase selectivity among publicly characterized ROCK inhibitors.
| Evidence Dimension | Number of kinases screened and selectivity window |
|---|---|
| Target Compound Data | CAY10746: 394 kinases screened; IC50 >10,000 nM for 387/394 kinases (>714-fold selectivity over ROCK1 IC50 = 14 nM); 5 off-target hits with IC50 46–1,239 nM |
| Comparator Or Baseline | Fasudil: No broad panel reported; selectivity over PKA ~29-fold, over PKC ~78-fold, over PKG ~10-fold (based on ROCK2 IC50 0.158 μM vs PKA/PKC/PKG IC50 values). Y-27632: >200-fold selectivity claimed for PKC, PKA, MLCK, PAK but no panel-wide profiling data reported. |
| Quantified Difference | CAY10746 provides documented selectivity across 387 additional kinases; fasudil and Y-27632 lack comparable broad-kinome documentation. CAY10746 selectivity window >714-fold vs fasudil ~10–78-fold for key off-targets. |
| Conditions | In vitro recombinant human kinase enzymatic assays; 394-kinase panel (Reaction Biology Corp.) for CAY10746; separate assay conditions for fasudil and Y-27632 as reported in literature and vendor datasheets. |
Why This Matters
For experiments where off-target kinase inhibition confounds phenotypic interpretation (e.g., cell migration, apoptosis, or transcriptional readouts), CAY10746's extensively documented selectivity reduces the risk of unrecognized polypharmacology compared to fasudil or Y-27632.
- [1] Zhao L, Li Y, Wang Y, et al. J Med Chem. 2019;62(23):10691-10710. doi:10.1021/acs.jmedchem.9b01143. Also reported in GLPBio and Cayman Chemical technical datasheets for CAY10746. View Source
